6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6th position and an ethyl group at the 2nd position further defines its chemical structure. Compounds in this family are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with ethyl bromoacetate under phase transfer catalysis conditions. The reaction is carried out in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyridine rings can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-2-isopropyl-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2nd position and the bromine atom at the 6th position allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFIFOOCPJDOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499430 | |
Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68175-12-2 | |
Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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